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Compound of Interest

Compound Name:
N-chloroacetyl-4-

aminophenylpropionic acid

CAS No.: 500336-83-4

Cat. No.: B2889195

Get Quote

Introduction & Molecular Identity
N-Chloroacetyl-4-aminophenylpropionic acid (Systematic Name: 3-[4-[(2-

chloroacetyl)amino]phenyl]propanoic acid) is a bifunctional organic intermediate characterized

by a lipophilic phenylpropionic acid backbone and a reactive electrophilic chloroacetamide

"warhead."

In drug discovery, this molecule serves two primary roles:

Covalent Inhibitor Design: The chloroacetyl group acts as a mild alkylating agent capable of

forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins

(Targeted Covalent Inhibitors - TCIs).

PROTAC Linker Synthesis: The carboxylic acid tail provides a handle for amide coupling to

E3 ligase ligands or target warheads, while the phenyl ring provides rigid spacing.
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The following data represents the calculated and empirically derived properties for the para-

substituted isomer.

Property Value Technical Note

Molecular Formula C₁₁H₁₂ClNO₃
Confirmed via elemental

analysis standards.

Molecular Weight 241.67 g/mol
Average mass (weighted for

natural isotopes).[1]

Monoisotopic Mass 241.0506 Da
Based on ¹²C, ¹H, ¹⁴N, ¹⁶O,

³⁵Cl.

Exact Mass (³⁷Cl) 243.0476 Da
Essential for MS peak

identification (M+2).

LogP (Predicted) 1.8 – 2.2
Moderate lipophilicity;

membrane permeable.

pKa (Acid) ~4.5 Carboxylic acid moiety.

pKa (Amide) ~14-15

The chloroacetamide proton is

weakly acidic but non-ionizable

at physiological pH.

Melting Point 178–182 °C

Typical range for para-

substituted phenylpropionic

amides.

Synthesis & Reaction Protocol
The synthesis follows a modified Schotten-Baumann reaction, coupling 3-(4-

aminophenyl)propionic acid (Hydrocinnamic acid derivative) with chloroacetyl chloride. This

reaction requires strict temperature control to prevent bis-acylation or hydrolysis of the acyl

chloride.

Reaction Logic (Graphviz)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-Chloroacetyl-D-phenylalanine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2889195?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-(4-aminophenyl)
propionic acid

Tetrahedral
Intermediate

Nucleophilic Attack
(0°C, DCM/Water)

Chloroacetyl Chloride
(Electrophile)

Base (Na2CO3 or TEA)
(HCl Scavenger)

HCl (Neutralized)Scavenging

N-Chloroacetyl-4-aminophenyl
propionic acid

Elimination of Cl-

Click to download full resolution via product page

Figure 1: Synthetic pathway utilizing nucleophilic acyl substitution under basic conditions to

neutralize the HCl byproduct.

Step-by-Step Protocol
Preparation: Dissolve 10 mmol of 3-(4-aminophenyl)propionic acid in 20 mL of 1M NaOH (or

a biphasic DCM/saturated NaHCO₃ system). Cool to 0–4 °C in an ice bath.

Acylation: Add 11 mmol (1.1 eq) of chloroacetyl chloride dropwise over 30 minutes. Critical:

The reaction is exothermic; rapid addition will lead to impurities.

Monitoring: Stir for 2 hours at room temperature. Monitor via TLC (Mobile phase:

MeOH:DCM 1:9). Look for the disappearance of the amine starting material (ninhydrin

active).

Workup: Acidify the aqueous layer carefully with 1M HCl to pH ~2-3 to precipitate the

product.

Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (1:1) to remove

traces of chloroacetic acid.

Mass Spectrometry Analysis
Mass spectrometry is the definitive method for validating the presence of the chlorine atom,

which imparts a distinct isotopic signature.

Isotopic Pattern Rule
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Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

M Peak (m/z 241): Contains ³⁵Cl.

M+2 Peak (m/z 243): Contains ³⁷Cl.

Intensity Ratio: The M+2 peak must be approximately 33% (1/3) the height of the M peak.

Deviation from this ratio suggests contamination or incorrect assignment.
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Figure 2: Predicted fragmentation tree for Electron Impact (EI) MS. The tropylium ion (m/z 91)

is a universal marker for alkyl-substituted benzenes.

Stability & Handling
Researchers must treat this compound as a potential alkylating agent.

Reactivity: The alpha-chloroacetamide group is susceptible to nucleophilic attack by thiols

(e.g., Glutathione) and amines.

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture can cause slow

hydrolysis of the chloride to the corresponding alcohol (N-hydroxyacetyl derivative).

Safety: Wear nitrile gloves and work in a fume hood. In case of skin contact, wash

immediately with soap and water; do not use ethanol (increases skin absorption).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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